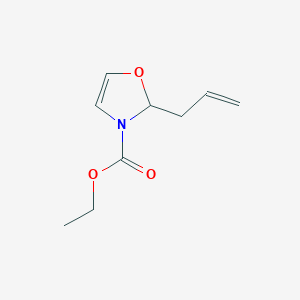
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazoline family, which is known for its significant biological and chemical properties. The presence of the allyl group and the carboxylic acid ethyl ester moiety makes this compound particularly interesting for various synthetic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out in a flow reactor to improve safety and product purity .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow processes. The use of commercial manganese dioxide as a heterogeneous reagent in packed reactors has been reported to facilitate the oxidative aromatization of oxazolines to oxazoles . This method is advantageous due to its efficiency and the reduced risk of blockages compared to batch synthesis.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can convert the ester group to an alcohol using agents like sodium borohydride.
Substitution: The allyl group can participate in substitution reactions, often facilitated by catalysts such as palladium or nickel complexes.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or nickel catalysts, often in the presence of ligands like phosphines.
Major Products
Oxidation: Oxazoles.
Reduction: Alcohols.
Substitution: Various substituted oxazolines depending on the reactants used.
Aplicaciones Científicas De Investigación
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate involves its interaction with various molecular targets. The oxazoline ring can coordinate with metal ions, making it an effective ligand in catalytic processes. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxazoline: A simpler oxazoline compound without the allyl and ester groups.
4,5-Dihydro-1,3-oxazole: Another oxazoline derivative with different substituents.
2-(Oxazol-2-yl)pyridine: An oxazoline compound with a pyridine ring, used as a ligand in catalysis.
Uniqueness
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate is unique due to its combination of the allyl group and the carboxylic acid ethyl ester moiety. This combination enhances its reactivity and makes it suitable for a wider range of applications compared to simpler oxazoline derivatives .
Propiedades
Número CAS |
154776-06-4 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.2 g/mol |
Nombre IUPAC |
ethyl 2-prop-2-enyl-2H-1,3-oxazole-3-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-5-8-10(6-7-13-8)9(11)12-4-2/h3,6-8H,1,4-5H2,2H3 |
Clave InChI |
FCYOAGITDZQJFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=COC1CC=C |
SMILES canónico |
CCOC(=O)N1C=COC1CC=C |
Sinónimos |
3(2H)-Oxazolecarboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















